2-Methylbutyl hexanoate

Description

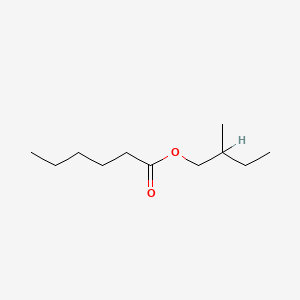

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylbutyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-6-7-8-11(12)13-9-10(3)5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMQVDONBUJJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862996 | |

| Record name | Hexanoic acid, 2-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2601-13-0 | |

| Record name | 2-Methylbutyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2601-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2-methylbutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biogenesis of 2 Methylbutyl Hexanoate

Biochemical Pathways of Formation

Environmental Influences on In Vivo Synthesis

The in vivo synthesis of 2-methylbutyl hexanoate (B1226103), a branched-chain ester contributing to the aromatic profile of various fruits, is not static. It is dynamically influenced by a range of external environmental factors. These factors can modulate the complex biochemical pathways responsible for the production of volatile organic compounds (VOCs), including the availability of precursors and the activity of key enzymes. Research across different plant species, particularly in fruit-bearing plants like apples and strawberries, has illuminated how variables such as temperature, atmospheric composition, and agricultural practices can significantly alter the final concentration of this and related esters. mdpi.commdpi.com

The biosynthesis of aroma compounds is susceptible to environmental conditions at all stages of fruit development, maturation, and post-harvest storage. mdpi.commdpi.com Key enzymatic pathways, such as the lipoxygenase (LOX) pathway which degrades fatty acids into precursor aldehydes and alcohols, and the subsequent esterification by alcohol acyltransferase (AAT), are highly sensitive to these external cues. mdpi.comresearchgate.net

Temperature

Temperature is a critical environmental factor that governs the rate of biochemical reactions, including those involved in ester biosynthesis. In fruits, both pre-harvest maturation temperatures and post-harvest storage temperatures play a pivotal role in the development of the aromatic profile. mdpi.comcabidigitallibrary.org

Optimal temperatures during fruit maturation can enhance the activity of enzymes like AAT, leading to a higher production of esters. mdpi.com Conversely, low-temperature storage is a common practice to extend the shelf-life of fruits by reducing metabolic rates, but it often comes at the cost of inhibited aroma production. embrapa.brresearchgate.net Studies on 'Rich Lady' peaches, for instance, have shown that storage at very low temperatures (4°C or -0.5°C) leads to lower acceptance scores from consumers, which is correlated with a reduced emission of most aroma volatiles, including prominent hexyl esters. researchgate.net The highest production of volatile esters was observed in fruit stored at a moderate 12°C. researchgate.net Similarly, in 'Nanicão' bananas, cold storage at 13°C was found to decrease the abundance of major esters. embrapa.br The effect of temperature is not uniform across all compounds; some esters are more sensitive to temperature changes than others. preprints.org

Interactive Data Table: Effect of Storage Temperature on Ester Concentration in Fruits

| Fruit (Cultivar) | Compound | Storage Condition | Observed Effect on Concentration | Reference |

| Apple ('Fuji Kiku') | Hexyl 2-methylbutanoate | Higher temperature (20°C) during shelf life | Significantly higher concentration compared to control | preprints.org |

| Apple ('Fuji Kiku') | 2-Methylbutyl acetate (B1210297) | Higher temperature (20°C) during shelf life | Almost double the amount compared to control after 14 days | preprints.org |

| Peach ('Rich Lady') | Hexyl acetate, Hexyl 2-methylbutanoate | Storage at 12°C vs. 4°C or -0.5°C | Higher emission at 12°C | researchgate.net |

| Banana ('Nanicão') | 3-Methylbutyl butanoate, Butyl butanoate | Cold storage (13°C) | Tendency to decrease | embrapa.br |

| Banana (General) | Volatile esters | Temperatures above 32°C | Reduced production rate | cabidigitallibrary.org |

Atmospheric Composition

The composition of the storage atmosphere, particularly the levels of oxygen (O₂) and carbon dioxide (CO₂), significantly impacts the biosynthesis of esters. Controlled Atmosphere (CA) storage, which typically involves low O₂ and high CO₂ levels, is widely used to preserve fruit quality. However, these conditions can inhibit the production of key aroma compounds. mdpi.com

In 'Golden Delicious' apples, CA storage was found to inhibit the production of straight-chain esters like butyl acetate and hexyl acetate. scielo.org.mx This inhibition is often linked to reduced activity of enzymes such as LOX and AAT under low-oxygen conditions. scielo.org.mx Interestingly, the production of the branched-chain ester 2-methylbutyl acetate, which is derived from the amino acid isoleucine, was not found to decrease and was sometimes even higher in apples stored under CA conditions compared to regular air. scielo.org.mx This suggests that the fatty acid and amino acid-derived pathways for ester biosynthesis are differentially affected by atmospheric conditions. scielo.org.mx

Agricultural Practices

Pre-harvest conditions and agricultural techniques can create a unique micro-environment for the developing fruit, thereby influencing its metabolic processes and the synthesis of volatile compounds. One such practice is fruit bagging.

A study on 'Ruixue' apples investigated the effects of different pre-harvest bagging times. mdpi.com Bagging alters the light exposure and temperature experienced by the fruit. The results showed that bagging practices can influence the final profile of volatile compounds, which included 2-methylbutyl hexanoate. mdpi.com While bagging can protect fruit and improve appearance, it can also alter the synthesis of secondary metabolites, including the esters responsible for aroma. mdpi.com

Furthermore, the health of the plant and its interaction with soil microbiota can influence nutrient availability, which in turn affects the biosynthesis of aroma precursors. frontiersin.orgfrontiersin.org Studies on strawberries have shown that inoculation with beneficial microorganisms like arbuscular mycorrhizal fungi and plant growth-promoting bacteria can alter the fruit's volatilome, affecting the concentration of various esters, aldehydes, and alcohols. frontiersin.orgfrontiersin.org This highlights the indirect but significant role of the broader agro-ecological environment on the in vivo synthesis of specific flavor compounds.

Synthetic Methodologies and Chemical Transformations of 2 Methylbutyl Hexanoate

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing 2-methylbutyl hexanoate (B1226103) primarily rely on well-established esterification reactions. These routes are valued for their reliability and scalability in industrial applications.

Reaction Mechanism: The Fischer esterification mechanism proceeds through several key steps: wikipedia.orgmasterorganicchemistry.commdpi.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of hexanoic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.commdpi.comnumberanalytics.com

Nucleophilic attack: The nucleophilic oxygen atom of 2-methylbutanol attacks the activated carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion to a second molecule of the alcohol, leading to an activated complex. masterorganicchemistry.com

Formation of a tetrahedral intermediate: This results in a tetrahedral intermediate with two hydroxyl groups. organic-chemistry.orgnumberanalytics.com

Elimination of water: One of the hydroxyl groups is protonated to form a good leaving group (water), which is subsequently eliminated. organic-chemistry.orgmasterorganicchemistry.com

Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the ester, 2-methylbutyl hexanoate. masterorganicchemistry.com

Optimization Strategies: To maximize the yield of this compound, several optimization strategies are employed: jove.compressbooks.pub

Use of Excess Reactant: Employing an excess of one of the reactants, typically the more cost-effective 2-methylbutanol, shifts the equilibrium to favor product formation according to Le Châtelier's principle. jove.com

Removal of Water: The continuous removal of water, a byproduct of the reaction, is crucial. This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents like sulfuric acid or molecular sieves. wikipedia.orgorganic-chemistry.orgjove.com

Catalyst Selection: Strong acids such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl) are common catalysts. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com The choice of catalyst can influence reaction rates and yields. numberanalytics.com

Another conventional route is transesterification , where an existing ester is reacted with 2-methylbutanol to form this compound. smolecule.compressbooks.pub This method involves exchanging the alkoxy group of the starting ester. smolecule.com Like Fischer esterification, this reaction is also reversible and requires similar optimization strategies to achieve high yields. pressbooks.pubmasterorganicchemistry.com

The following table summarizes common catalysts and their effects on esterification reactions:

| Catalyst | Reaction Rate | Yield |

|---|---|---|

| Sulfuric acid | High | High |

| Hydrochloric acid | High | High |

| p-Toluenesulfonic acid | High | High |

| Lewis Acids (e.g., Sc(OTf)₃) | Varies | Good to High |

On an industrial scale, the synthesis of esters like this compound prioritizes cost-effectiveness, efficiency, and safety. masterorganicchemistry.com The direct esterification of hexanoic acid with 2-methylbutanol remains a preferred method. chemicalbook.com Industrial strategies often involve continuous processes rather than batch processes to improve throughput and consistency.

Key industrial considerations include:

Reactor Design: Continuous stirred-tank reactors (CSTRs) or packed bed reactors are often used to facilitate efficient mixing and heat transfer.

Solvent Selection: While the reaction can be run without a solvent, non-polar solvents like toluene (B28343) or hexane (B92381) are sometimes used to aid in the azeotropic removal of water. wikipedia.org

Catalyst Recovery and Reuse: To minimize costs and environmental impact, heterogeneous catalysts or immobilized acid catalysts are sometimes employed to allow for easy separation and recycling.

Purification: Downstream processing involves neutralization of the acid catalyst, washing to remove unreacted starting materials and water, and finally, distillation to obtain the pure ester.

Esterification Reactions and Optimizations

Advanced and Stereoselective Synthetic Approaches

The presence of a chiral center in the 2-methylbutyl group of this compound has driven the development of advanced synthetic methods to produce specific stereoisomers, which can have distinct flavor and fragrance properties.

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce enantiomerically pure compounds. nih.gov Lipases are a class of enzymes widely used for the synthesis of chiral esters due to their ability to catalyze esterification and transesterification reactions with high stereoselectivity. nih.govencyclopedia.pubmdpi.comnih.gov

Kinetic Resolution: A primary chemoenzymatic strategy is the kinetic resolution of racemic 2-methylbutanol. encyclopedia.pubmdpi.com In this process, a lipase (B570770) selectively catalyzes the esterification of one enantiomer of the alcohol at a much faster rate than the other. encyclopedia.pubmdpi.com For example, a lipase might preferentially acylate (R)-2-methylbutanol with hexanoic acid, leaving the (S)-2-methylbutanol unreacted. The resulting ester and the unreacted alcohol can then be separated. Lipase B from Candida antarctica (CALB) is a commonly used and highly effective biocatalyst for such resolutions. mdpi.comuniovi.es

Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of kinetic resolution, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer of the alcohol. encyclopedia.pubmdpi.com This is often achieved using a metal catalyst (e.g., ruthenium-based) that facilitates the continuous conversion of the less reactive alcohol enantiomer into the more reactive one, theoretically allowing for a 100% yield of the desired chiral ester. encyclopedia.pub

The table below illustrates the enantioselectivity of a lipase-catalyzed reaction:

| Enzyme | Substrate | Reaction | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Lipase B from Candida antarctica (CALB) | Racemic 2-methylbutanol | Esterification with hexanoic acid | >95% for one enantiomer | mdpi.comuniovi.es |

| Amano Lipase PS | Racemic secondary alcohols | Transesterification | High (e.g., 95-99%) | uniovi.es |

Research into novel synthetic pathways often focuses on creating analogues of this compound with potentially enhanced or different properties. This can involve modifying either the alcohol or the carboxylic acid portion of the molecule.

One area of development is the use of ene-reductases from the Old Yellow Enzyme (OYE) family. nih.govacs.org These enzymes can asymmetrically reduce activated carbon-carbon double bonds. This approach can be used to synthesize chiral precursors for both the alcohol and acid moieties. For instance, the asymmetric bioreduction of β-cyanoacrylate esters can produce chiral cyano esters, which are precursors to various chiral molecules. acs.org By selecting specific ene-reductases and engineering the substrate, it's possible to control the stereochemical outcome and synthesize both enantiomers of a target product with high purity. acs.org

Another innovative approach involves the reductive carboxylation of enolate derivatives, mediated by enzymes like crotonyl-CoA reductase/carboxylase (CCR) homologs. researchgate.net This biochemical pathway can be used to create unusual dicarboxylic acids that serve as extender units in polyketide synthesis. researchgate.net By engineering these enzymatic pathways, it may be possible to generate novel hexanoic acid analogues that can then be esterified to produce new ester compounds. researchgate.net

These advanced methods, while often more complex and costly than conventional synthesis, offer unparalleled control over stereochemistry and provide access to novel molecular structures. uochb.cz

Analytical Techniques for Characterization and Quantification of 2 Methylbutyl Hexanoate

Chromatographic Separation Methods

Chromatography is fundamental to the analysis of 2-Methylbutyl hexanoate (B1226103), providing the necessary separation from other volatile and semi-volatile compounds present in a sample.

Gas Chromatography (GC) is the premier technique for analyzing volatile organic compounds (VOCs) like 2-Methylbutyl hexanoate. Due to its volatility, this ester is readily transferred into the gas phase for analysis. In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the compound between a stationary phase (a microscopic layer of liquid or polymer on an inert solid support, inside a column) and a mobile phase (an inert gas, such as helium).

This compound has been identified as a key volatile component in numerous studies on natural products. For instance, it has been detected in various apple cultivars, scented green teas, and different rice grain ripening stages using GC-based methods. mdpi.commdpi.commdpi.com Sample preparation for these analyses often involves Headspace Solid-Phase Microextraction (HS-SPME), a technique that effectively isolates and concentrates VOCs from the sample matrix before their introduction into the GC system. mdpi.commdpi.comjst.go.jp

Table 1: Representative Gas Chromatography (GC) Parameters for Volatile Compound Analysis

| Parameter | Setting | Source(s) |

|---|---|---|

| Column Type | DB-5MS or HP-INNOWax (e.g., 60 m x 0.25 mm x 0.25 µm) | mdpi.commdpi.commdpi.com |

| Carrier Gas | Helium | mdpi.commdpi.com |

| Flow Rate | 1.0 - 1.5 mL/min | mdpi.commdpi.com |

| Injector Temperature | 250 °C | mdpi.com |

| Oven Program | Initial 40°C, ramped to 220°C-280°C | mdpi.commdpi.commdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | mdpi.comsld.cu |

For unambiguous identification, Gas Chromatography is most powerfully employed when coupled with Mass Spectrometry (GC-MS). nih.govnih.gov This technique combines the separation power of GC with the detection and identification capabilities of MS. After the individual compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are typically bombarded with electrons (Electron Ionization, EI). This process creates a positively charged molecular ion and a series of charged fragments.

The fragmentation pattern is highly reproducible and characteristic of a molecule's specific structure, acting as a chemical "fingerprint." whitman.edu For this compound, the mass spectrum shows a distinct pattern of fragments. The most abundant peaks observed have mass-to-charge ratios (m/z) of 70, 99, 43, 71, and 41. nih.gov A key fragmentation is the McLafferty rearrangement, common in esters, which typically produces a prominent peak. whitman.edu By matching the obtained mass spectrum with reference spectra in extensive databases (like NIST), researchers can confirm the identity of this compound with high confidence. nih.govnih.gov This method has been crucial in identifying the compound in studies of yellow passion fruit, apples, and scented teas. mdpi.comjst.go.jpacs.org

In the field of flavor and fragrance analysis, hyphenated techniques that link instrumental analysis with human sensory perception are invaluable. Gas Chromatography-Olfactometry (GC-O) is a prime example, directly correlating a separated chemical compound with its specific odor. nih.govacs.org In a GC-O setup, the effluent from the GC column is split, with one portion directed to a chemical detector (like an MS) and the other to a heated "sniffing port" where a trained sensory panelist can assess the odor of each eluting compound in real-time. ashs.org

This approach provides information that a chemical detector alone cannot: the odor quality and intensity of a compound. Research on yellow passion fruit utilized GC-O and an associated technique, Aroma Extract Dilution Analysis (AEDA), to identify this compound as one of the most potent and important odorants contributing to the fruit's characteristic aroma. nih.govacs.orgtinkturenpresse.de This was a significant finding, as the compound had not previously been described as a constituent of yellow passion fruit's aromatic profile. nih.govacs.org Similarly, GC-O studies have highlighted the role of related compounds like 2-methylbutyl acetate (B1210297) as key contributors to the aroma of 'Gala' apples. ashs.orgresearchgate.net

Gas Chromatography-Mass Spectrometry for Structural Elucidation

Spectroscopic Identification Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound by examining how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation and verification of organic molecules like this compound. spectrabase.comtcichemicals.com This technique probes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The resulting spectrum provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecule's carbon skeleton and the arrangement of its hydrogen atoms.

For this compound, ¹H NMR would reveal distinct signals for the protons in the hexanoate chain and the 2-methylbutyl group, with chemical shifts and splitting patterns confirming their connectivity. ¹³C NMR provides a signal for each unique carbon atom in the molecule, including the characteristic downfield signal for the carbonyl (C=O) carbon of the ester group. nih.gov While detailed spectral assignments require experimental data, the expected patterns can be predicted based on the known structure, confirming the identity of the compound. spectrabase.comtcichemicals.com

Table 2: Conceptual ¹³C NMR Data for this compound

| Carbon Atom Type | Expected Chemical Shift Range (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~173 |

| Methylene Carbon (O-CH₂) | ~63 |

| Methine Carbon (-CH-) | ~35-40 |

| Methylene Carbons (-CH₂-) | ~22-35 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present within a molecule. spectrabase.com The technique measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds (e.g., stretching and bending). Since different functional groups vibrate at characteristic frequencies, the resulting IR spectrum provides a signature profile.

For an ester like this compound, the most prominent and easily identifiable feature in its IR spectrum is the strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O). utdallas.edu This peak typically appears in the region of 1735-1750 cm⁻¹. Additionally, the spectrum will show characteristic C-O single bond stretching vibrations in the fingerprint region, generally between 1000 and 1300 cm⁻¹. The various C-H bonds in the alkyl chains of the molecule produce stretching and bending vibrations that appear around 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively. utdallas.edunist.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,3-dimethyl benzene |

| 1-butanol |

| 1-hexanol |

| 2-Methylbutyl acetate |

| This compound |

| 3-methyl-2-butanone |

| Acetal |

| Acetic acid |

| Butyl acetate |

| Diethyl carbonate |

| Diethyl malonate |

| Ethyl 2-methylbutanoate |

| Ethyl 3-oxobutyrate |

| Ethyl butanoate |

| Ethyl hexanoate |

| Ethyl lactate |

| Ethyl propionate |

| Helium |

| Hexyl acetate |

| Hexyl hexanoate |

| Propyl acetate |

| Propyl hexanoate |

| alpha-terpineol |

Functional Roles and Biological Interactions of 2 Methylbutyl Hexanoate

Olfactory and Gustatory Contributions in Food Science

2-Methylbutyl hexanoate (B1226103) is a significant contributor to the flavor and aroma profiles of numerous foods, particularly fruits. Its presence and concentration are crucial in defining the sensory experience for consumers.

The aroma of many fruits is a complex combination of volatile organic compounds, with esters being a predominant class, especially in ripe fruits. nih.govnih.gov The biosynthesis of these compounds, including 2-methylbutyl hexanoate, is intricately linked to the fruit's maturation process.

In apples, the volatile profile shifts as the fruit ripens. Immature apples are typically rich in aldehydes, which diminish as the fruit matures, giving way to an increase in alcohols and subsequently esters. nih.gov 2-Methylbutyl acetate (B1210297) is a key ester contributing to the characteristic aroma of several apple varieties. nih.govnih.gov Specifically, in 'Pink Lady' apples, 2-methylbutyl acetate is one of the prominent esters that increases as the fruit ripens, alongside other compounds like hexyl acetate and hexyl 2-methylbutanoate. researchgate.net Research on 'Gala' apples has also identified 2-methylbutyl acetate as a principal ester, crucial for its fruity and floral notes. mdpi.com The formation of these esters is dependent on the availability of their precursors, which are alcohols and acyl-CoAs, and the activity of the enzyme alcohol acyltransferase (AAT). ebi.ac.uk For instance, the AAT enzyme from 'Royal Gala' apples, MpAAT1, can produce 2-methylbutyl acetate. ebi.ac.uk The kinetic properties of AATs, including their substrate preferences, play a vital role in creating the distinct flavor profiles of different fruit varieties as they ripen. ebi.ac.uk

The following table summarizes the presence and sensory contribution of this compound and related esters in various apple cultivars.

| Apple Cultivar | Key Esters Including this compound Derivatives | Sensory Contribution |

| 'Fuji' | Ethyl 2-methyl butanoate, 2-methyl butyl acetate, hexyl acetate | Characteristic "Fuji" aroma mdpi.com |

| 'Elstar' | Ethyl butanoate, ethyl 2-methyl butanoate | Fruity-fresh aroma researchgate.netmdpi.com |

| 'Cox Orange' | Ethyl butanoate, acetaldehyde, 2-methyl butanol, ethyl methyl propanoate | Fruity-fresh aroma mdpi.com |

| 'Pink Lady' | Hexyl acetate, hexyl 2-methyl butanoate, hexyl hexanoate, 2-methylbutyl acetate | "Green-grassy" aromas, increasing with ripeness researchgate.netmdpi.com |

| 'Gala' | Butyl acetate, 2-methylbutyl acetate | Fruity-sweet aroma researchgate.netmdpi.com |

| 'Smitten' | 1-butanol, 2-methyl-, acetate, isobutyl acetate | Significant positive correlation with this cultivar researchgate.net |

This table is generated based on data from multiple research studies identifying key volatile compounds in different apple varieties.

The role of this compound and similar esters extends beyond fresh fruit to processed foods and fermented beverages. In cider production, for example, the choice of yeast strain significantly influences the final aroma profile. bohrium.com Studies on ciders fermented with different non-Saccharomyces yeasts have shown that esters like 2-methylbutyl acetate contribute to the fruity and floral characteristics of the final product. bohrium.com In some ciders, 2-methylbutyl acetate was found to impart a tropical fruity aroma. bohrium.com

In the context of consumer perception, studies have correlated the presence of specific esters with positive sensory attributes. For instance, a metabolomic analysis of different apple cultivars revealed that volatile esters, including 2-methylbutyl acetate, were associated with desirable "apple" and "fruity" notes. researchgate.net This highlights the importance of such compounds in driving consumer preference.

Impact on Fruit Flavor Development and Maturation

Biotransformation and Metabolic Fate Studies

Understanding how this compound is processed within a biological system is crucial for a complete picture of its function.

Upon ingestion, it is anticipated that esters like this compound will be hydrolyzed into their constituent alcohol (2-methylbutanol) and carboxylic acid (hexanoic acid). europa.eu This process is expected to occur relatively quickly within the human body. europa.eu While specific in vivo hydrolysis data for this compound is limited, studies on structurally similar esters indicate that hydrolysis is slower in simulated gastric juice compared to artificial pancreatic juice, where it is more rapid. europa.eu The resulting metabolites, 2-methylbutanol and hexanoic acid, are then expected to enter their respective metabolic pathways. europa.eu

The biosynthesis of this compound and other branched-chain esters is a complex process. The enzyme alcohol acyltransferase (AAT) is central to the final step of ester formation. ebi.ac.uk The kinetic properties of AATs, such as their affinity for different alcohol and acyl-CoA substrates (K(m) values) and their turnover rates (kcat), determine the specific types and quantities of esters produced. ebi.ac.uk For example, the apple AAT, MpAAT1, shows a preference for certain substrates depending on their concentration, which helps explain the diverse ester profiles seen in different fruits. ebi.ac.uk

In Vivo Hydrolysis and Metabolite Identification

Ecological Significance and Interspecies Communication

Beyond its role in food, this compound can act as a semiochemical, a chemical substance that carries a message for an organism. These chemical signals are vital for communication between individuals of the same or different species. There is evidence to suggest that this compound and related compounds may be involved in insect attraction. google.com For example, in the context of fruit flies (Drosophila melanogaster), the volatile profiles of microbial communities associated with the flies can influence their behavior. wisc.edunih.gov Esters, as a class of compounds, are part of the complex chemical bouquet that can signal a suitable food source or habitat. wisc.edunih.gov

Environmental Impact and Safety Assessment Research on 2 Methylbutyl Hexanoate

Environmental Exposure and Fate Modeling

The environmental impact of fragrance ingredients such as 2-methylbutyl hexanoate (B1226103) is evaluated through a systematic, risk-based screening approach. This process involves estimating environmental concentrations and assessing the substance's persistence and biodegradability to determine potential risks to aquatic ecosystems.

The initial assessment of environmental risk for fragrance materials involves a tiered screening process that compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PEC is an estimation of the concentration of a chemical expected in various environmental compartments, such as water, soil, or air.

For fragrance ingredients, the PEC in aquatic systems is often estimated using screening-level models like the Exposure and Fate Assessment Screening Tool (E-FAST), which calculates concentrations of chemicals released from consumer products into surface water. epa.gov The process typically begins with a conservative, first-tier assessment. researchgate.net If the ratio of PEC to PNEC exceeds one, it indicates a potential risk, triggering a refinement of the assessment. This refinement may involve using more specific Quantitative Structure-Activity Relationship (QSAR) models, such as the Ecological Structure-Activity Relationships (ECOSAR) program, to derive a more accurate PNEC. researchgate.net

A large-scale screening of 2,141 fragrance materials using this initial tiered approach found that only a small fraction (568 materials) required further aquatic risk assessment procedures. researchgate.net This highly precautionary, risk-based screening approach allows for the rapid prioritization of a large number of materials, even in the absence of extensive experimental ecotoxicological data. researchgate.net For branched-chain aliphatic esters like 2-methylbutyl hexanoate, which are expected to be metabolized and excreted as harmless substances, the environmental risk is generally considered low when used at concentrations deemed safe for target species. europa.eu

The environmental persistence of this compound, an aliphatic ester, is primarily evaluated based on its biodegradability. Aliphatic esters are generally expected to undergo hydrolysis to their corresponding alcohols and carboxylic acids. In the case of this compound, this would yield 2-methylbutan-1-ol and hexanoic acid. These resulting substances are then typically readily metabolized. industrialchemicals.gov.au

The European Food Safety Authority (EFSA) has assessed chemical groups that include branched-chain esters like this compound. europa.eu Their findings indicate that these compounds, when considered safe for target animal species in feed, are extensively metabolized and excreted as innocuous metabolites and carbon dioxide. europa.eu Consequently, a significant environmental risk is not foreseen from their use at these established safe levels. europa.eu

While some safety data sheets for mixtures containing similar esters may indicate that they are harmful to aquatic life with long-lasting effects, they also often confirm that the substance does not meet the criteria for being persistent, bioaccumulative, and toxic (PBT). skeljungur.is As a very hydrophobic molecule, this compound's behavior in the environment is influenced by its low solubility in water.

Predicted Environmental Concentrations in Aquatic Systems

Toxicological Research Paradigms for Flavor and Fragrance Compounds

The safety assessment of flavor and fragrance compounds relies on modern toxicological research paradigms that increasingly emphasize non-animal testing methods, computational modeling, and group-based evaluations to ensure human safety.

Assessing the potential for a fragrance ingredient to cause systemic effects requires an understanding of its ability to be absorbed through the skin. Dermal exposure assessment is a critical two-step process that evaluates the contact between a substance and the skin, and the subsequent absorption into the body. epa.gov

The Research Institute for Fragrance Materials (RIFM) has historically used a conservative default assumption of 100% skin absorption when experimental data are unavailable. researchgate.net Recognizing that this default is often an overestimation, efforts are underway to develop more refined approaches. A key development is a practical skin absorption model (SAM) specifically designed for fragrance materials. researchgate.net

For systemic exposure assessment, aggregate exposure models like the Creme RIFM model are utilized. researchgate.netcremeglobal.com These models provide more realistic estimates by considering exposure from dermal, oral, and inhalation routes across multiple product types, using real-world consumer habit data for populations in Europe and the US. researchgate.netcremeglobal.com This approach avoids the overly conservative assumption that a consumer is exposed to an ingredient from every possible product at the maximum concentration level. cremeglobal.com

When experimental data is required, in vitro methods are preferred. The in vitro permeation test (IVPT) is a common method that uses excised human or animal skin in a diffusion cell (such as a Franz diffusion cell) to measure the rate at which a substance permeates the skin. mdpi.comeuropa.euformulationbio.com

| Methodology | Description | Key Parameters / Application |

|---|---|---|

| Default Assumption | A conservative starting point where 100% of the applied substance is assumed to be absorbed in the absence of specific data. | Used by RIFM for initial safety assessments to ensure a high margin of safety. researchgate.net |

| In Vitro Permeation Test (IVPT) | Uses excised human or animal skin mounted in a diffusion cell to measure the amount of substance that penetrates the skin over time. | Determines transdermal rate and permeation characteristics; applicable to a wide range of substances. formulationbio.com |

| Skin Absorption Models (SAM) | Computational models developed to predict skin absorption based on a substance's physicochemical properties. | Aims to replace the 100% default with more accurate, substance-specific predictions. researchgate.net |

| Aggregate Exposure Models (e.g., Creme RIFM) | Sophisticated models that combine consumer usage data for multiple product types with concentration data to estimate total systemic exposure. | Provides realistic exposure scenarios by considering dermal, oral, and inhalation routes. researchgate.netcremeglobal.com |

The potential for a fragrance ingredient to cause skin irritation or allergic contact dermatitis (sensitization) is a critical endpoint in its safety evaluation. For branched-chain aliphatic esters, including this compound, regulatory bodies like EFSA consider it prudent to treat all compounds within the group as potential skin and eye irritants and as skin sensitizers. europa.eu

The molecular initiating event in the adverse outcome pathway (AOP) for skin sensitization is the covalent binding of the chemical (or its metabolite) to skin proteins. ljmu.ac.uk Most known skin sensitizers are electrophiles or can be activated to become electrophiles. However, a nucleophilic mechanism has also been proposed for some substances, where the sensitizer (B1316253) acts as a nucleophile and reacts with electrophilic sites on skin proteins. ljmu.ac.uk

Several methodologies are used to assess sensitization potential and potency:

Local Lymph Node Assay (LLNA): An in vivo mouse model that quantifies skin sensitization potency by measuring lymphocyte proliferation in the lymph nodes draining the application site. The result is expressed as an EC3 value, the concentration that causes a three-fold increase in proliferation compared to a control. ljmu.ac.uk

Human Repeat Insult Patch Test (HRIPT): A clinical test involving human volunteers to determine if a substance induces sensitization. Retrospective analysis of numerous HRIPT studies shows a very low incidence of induced allergy, demonstrating the test's effectiveness in confirming the safety of ingredients at specific doses. researchgate.net

In Silico Structural Alerts: Computational tools like the OECD QSAR Toolbox are used to screen chemicals for functional groups known to be associated with protein binding and sensitization. acs.org

| Assessment Method | Principle | Endpoint/Result |

|---|---|---|

| Local Lymph Node Assay (LLNA) | Measures lymphocyte proliferation in mice following topical application of a test chemical. | EC3 value (% concentration causing a 3-fold stimulation index), which quantifies sensitization potency. ljmu.ac.uk |

| Human Repeat Insult Patch Test (HRIPT) | Repeatedly applies a substance to the skin of human volunteers under controlled conditions to observe for sensitization. | Confirms the absence or presence of induced allergic contact dermatitis in humans. researchgate.net |

| In Silico Structural Alerts | Computational analysis of a chemical's structure to identify features associated with reactivity and toxicity. | Prediction of properties like protein binding, which is a key event in skin sensitization. acs.org |

| Adverse Outcome Pathway (AOP) | A conceptual framework that links a molecular initiating event (e.g., protein binding) to an adverse outcome (e.g., skin sensitization). | Provides a mechanistic understanding to support non-animal testing strategies. ljmu.ac.uk |

Given the vast number of fragrance ingredients, assessing each one individually for every toxicological endpoint is impractical. Therefore, regulatory and safety assessment bodies like RIFM and the Cosmetic Ingredient Review (CIR) Expert Panel utilize a group-based approach. nih.govbedoukian.com This "read-across" methodology allows for the assessment of an entire category of chemicals by using data from a few representative members to fill data gaps for structurally similar compounds. acs.org

Aliphatic esters are well-suited for this approach. The process involves clustering chemicals into groups based on several criteria: acs.orgnih.gov

Organic Functional Group: Esters form a primary class.

Structural Similarity: Features like chain length, branching, and saturation are considered.

Metabolic and Catabolic Pathways: Chemicals that are metabolized similarly are grouped together. Esters are generally hydrolyzed to their constituent alcohols and carboxylic acids, which are then further metabolized. industrialchemicals.gov.au

| Organization | Assessment Approach | Key Findings for Aliphatic Esters |

|---|---|---|

| Cosmetic Ingredient Review (CIR) Expert Panel | Group-based safety assessment of 237 alkyl esters, using read-across from data-rich members to the entire group. | Concluded that the alkyl esters are safe for use in cosmetics when formulated to be non-irritating. nih.govresearchgate.net |

| Research Institute for Fragrance Materials (RIFM) | Hierarchical clustering of fragrance inventory based on chemical structure, reactivity, and metabolism to support read-across. | Moves from group assessments to individual material assessments supported by robust, endpoint-specific clustering. bedoukian.com |

| European Food Safety Authority (EFSA) | Evaluation of chemical groups of flavouring agents, including branched-chain esters, for use in animal feed. | Concluded that at specified safe levels, these compounds do not pose a risk to consumers or the environment. europa.eu |

Future Perspectives and Applied Research of 2 Methylbutyl Hexanoate

Innovations in Food and Fragrance Applications

The unique aromatic properties of 2-methylbutyl hexanoate (B1226103) position it as a valuable molecule for innovation in flavor and fragrance formulations. Research is moving beyond simple identification towards strategic application for enhancing consumer products and improving food quality.

2-Methylbutyl hexanoate is recognized as a potent aroma compound in several fruits, driving research into its use for targeted flavor enhancement. In yellow passion fruit, for instance, it was identified as one of the most powerful odorants through aroma extract dilution analysis, highlighting its importance in creating the fruit's characteristic aromatic profile. acs.org The development of flavor formulations increasingly relies on understanding the sensory impact of such key molecules.

Research on Flavor Contribution of Branched-Chain Esters

| Compound | Fruit/Product | Key Research Finding | Reference |

|---|---|---|---|

| This compound | Yellow Passion Fruit | Identified as one of the most potent odorants contributing to the fruit's aroma. | acs.org |

| 2-Methylbutyl acetate (B1210297) | Red Wine | Enhances the sensory intensity of fruity esters, even at sub-threshold concentrations. | researchgate.net |

| 2-Methylbutyl acetate | 'Gala' Apples | Production is significantly increased by adding ethanol (B145695) to the controlled atmosphere storage, altering the final aroma profile. | ingentaconnect.com |

| 2-Methylbutyl acetate | 'Fuji' Apples | Identified as a key aroma compound, with optimal maturation temperatures enhancing its production. | cabidigitallibrary.org |

Maintaining the aromatic quality of fruits during storage is a major post-harvest challenge. Research indicates that this compound is a component of the volatile profile of fruits like highbush blueberries, and its concentration can be influenced by storage conditions, directly impacting sensory quality. researchgate.net Developing storage techniques that preserve or even enhance such key aroma compounds is crucial for extending shelf-life while maintaining consumer appeal. researchgate.net

Targeted Flavor Enhancement and Formulation Development

Sustainable Production and Biocatalytic Synthesis

The demand for natural flavor and fragrance compounds has driven research into sustainable and efficient production methods for esters like this compound. Biocatalysis, using either engineered microorganisms or isolated enzymes, presents a promising alternative to traditional chemical synthesis.

The biosynthesis of this compound and other branched-chain esters in plants is catalyzed by alcohol acyltransferase (AAT) enzymes. acs.org A significant focus of genetic research is the identification and characterization of the genes that code for these enzymes. In apples, the gene MpAAT1 was isolated and found to encode an AAT that produces a variety of esters, including 2-methylbutyl acetate, from precursors like 2-methylbutanol. acs.org

Further research has identified specific quantitative trait loci (QTLs)—regions of DNA associated with a particular trait—linked to aroma production. In apples, QTLs on linkage group 2 have been associated with the production of several esters, including 2-methyl-butyl acetate, with a candidate AAT gene identified in this region. cabidigitallibrary.org Understanding the genetic basis of ester production opens the door to enhancing the natural synthesis of this compound in fruits through advanced molecular breeding or direct genetic engineering of the metabolic pathways. For example, the discovery of the citramalate (B1227619) synthase pathway, which provides precursors for 2-methylbutyl esters, reveals a key control point that could be targeted to increase yield.

The development of enzymatic bioprocesses offers a controlled and sustainable method for synthesizing this compound outside of the plant. This can be achieved using isolated enzymes as biocatalysts. For instance, recombinant MpAAT1 enzyme from apples has been studied in vitro, revealing its kinetic properties and substrate preferences. acs.org Such enzymes can utilize a range of alcohols, including 2-methylbutanol, and acyl-CoAs to produce specific esters. acs.org Lipases are another class of enzymes used for this purpose; immobilized lipase (B570770) B from Candida antarctica has been successfully used to catalyze the synthesis of various hexanoic acid esters, a process that could be adapted for this compound production.

Whole-cell biocatalysis, using microorganisms like yeast, is another viable approach. The yeast Kloeckera apiculata, an endophyte isolated from fruit, has been shown to produce 2-methylbutyl acetate during fermentation. This indicates that fermentative processes using engineered or selected microbial strains could be developed for the large-scale production of this compound.

Biocatalytic Approaches for Branched-Chain Ester Synthesis

| Biocatalyst | Approach | Key Finding | Relevance to this compound | Reference |

|---|---|---|---|---|

| MpAAT1 Enzyme | Isolated Recombinant Enzyme | Catalyzes the formation of esters like 2-methylbutyl acetate from alcohol and acyl-CoA precursors. | Direct enzymatic synthesis of the target compound class is feasible. | acs.org |

| Lipase B from Candida antarctica | Isolated Immobilized Enzyme | Effectively synthesizes various hexanoic acid esters from hexanoic acid and alcohol precursors. | Provides a robust and versatile enzymatic method applicable to hexanoate ester production. | |

| Kloeckera apiculata (Yeast) | Whole-Cell Fermentation | Produces 2-methylbutyl acetate as part of its volatile profile during fermentation. | Demonstrates the potential for fermentative production of related branched-chain esters. |

Genetic Engineering for Enhanced Natural Production

Advanced Chemoecological Investigations

Chemoecology studies the chemical interactions between living organisms and their environment. This compound, as a naturally occurring volatile compound, plays a role in these complex interactions. Advanced analytical techniques are allowing researchers to uncover how its production and emission are influenced by ecological factors and how it, in turn, affects the behavior of other organisms.

One detailed study investigated the phytochemical diversity of the endemic Mediterranean plant Teucrium marum. Researchers found that this compound was a component of the plant's essential oil. Crucially, the study demonstrated that the concentration of this ester varied significantly between different plant populations depending on ecological factors such as elevation and the type of soil substrate (calcareous vs. siliceous). This shows that the expression of a plant's chemical profile is not static but is dynamically influenced by its specific habitat.

On a broader scale, this compound has been identified as a floral scent compound in orchids, where such volatiles are key signals in attracting pollinators. The unique blend of compounds in a flower's scent helps ensure that the correct pollinator is attracted, a vital mechanism for plant reproduction. While not directly studying this compound, related research on the fruit fly Rhagoletis batava found that an isomeric compound, 3-methylbutyl hexanoate, is a volatile emitted from its host plant (sea buckthorn) and is likely involved in the fly's host-finding behavior. These investigations highlight the crucial, though often subtle, roles that esters like this compound play in mediating interactions across different trophic levels, from plant-pollinator to plant-herbivore relationships.

Development of Novel Analytical Platforms

The detection and quantification of this compound, a significant contributor to the aroma profile of various fruits and fermented products, are crucial for quality control and authenticity assessment. While traditional methods like gas chromatography-mass spectrometry (GC-MS) are well-established for this purpose, ongoing research focuses on developing novel analytical platforms that offer advantages in terms of speed, portability, sensitivity, and cost-effectiveness.

A primary driver for this innovation is the need for rapid, on-site analysis in industries such as food and beverage production. Conventional GC-MS analysis, although highly accurate, requires sophisticated laboratory equipment and trained personnel, making it less suitable for real-time process monitoring.

Gas Chromatography-Based Innovations:

Gas chromatography coupled with mass spectrometry (GC-MS) remains a cornerstone for the identification and quantification of volatile compounds like this compound. acs.orgnih.gov It has been successfully used to characterize the aromatic profile of yellow passion fruit, identifying this compound as a potent odorant. acs.orgnih.gov Similarly, GC-MS analysis of whole-plant corn silage has identified this ester as one of the volatile organic compounds present. mdpi.com

Innovations in this area include the use of Retention Time Locking (RTL) with GC-MS. This technique allows for a close match of retention times on a GC-MS system by adjusting the inlet pressure, enabling the screening of samples against a mass spectral database. europa.eu This can streamline the identification process for a large number of flavor compounds, including this compound.

Solid-phase microextraction (SPME) is another technique often coupled with GC-MS for the analysis of volatile compounds. researchgate.net This method allows for the extraction and concentration of analytes from a sample, enhancing detection sensitivity.

Table 1: GC-MS and Related Techniques for this compound Analysis

| Technique | Principle | Application Example | Reference(s) |

| GC-MS | Separates volatile compounds based on their boiling points and retention times, followed by mass-based identification. | Characterization of aromatic profile in yellow passion fruit and corn silage. | acs.orgnih.govmdpi.com |

| GC/Olfactometry (GC/O) | Combines GC separation with human sensory evaluation to identify odor-active compounds. | Identification of potent odorants in yellow passion fruit. | acs.orgnih.gov |

| Aroma Extract Dilution Analysis (AEDA) | A GC/O technique that determines the flavor dilution factor of odorants. | Detection of the most potent odorants in passion fruit essence and juice. | acs.orgnih.gov |

| GC-MS with Retention Time Locking (RTL) | Matches retention times to a reference chromatogram for faster compound identification. | Screening for multiple flavor compounds in various matrices. | europa.eu |

| Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS | Extracts and concentrates volatile compounds from the headspace of a sample before GC-MS analysis. | Analysis of volatile organic compounds in corn silage. | mdpi.com |

Electronic Noses:

Electronic noses (e-noses) are emerging as a rapid and non-destructive alternative for the analysis of complex volatile mixtures. These devices utilize an array of gas sensors that respond differently to various volatile organic compounds (VOCs), creating a unique "fingerprint" for a given aroma profile. mdpi.comnih.gov E-noses have been successfully employed to differentiate between normal and abnormal corn silage, with this compound being one of the identified esters. mdpi.com The data from the sensor array is often analyzed using statistical methods like Principal Component Analysis (PCA) to distinguish between samples. mdpi.com While not directly quantifying individual compounds like this compound, e-noses can provide a holistic assessment of the aroma profile, making them suitable for quality control and ripeness grading of fruits. nih.gov

Biosensors:

Biosensors represent a promising frontier for the specific and sensitive detection of esters like this compound. These analytical devices integrate a biological recognition element, such as an enzyme, with a transducer to convert the biological response into a measurable signal. nih.govscirp.org

For ester detection, biosensors often utilize enzymes like carboxyl esterases, which catalyze the hydrolysis of the ester bond. nih.gov The products of this reaction can then be detected by a secondary enzyme, such as alcohol oxidase, leading to an electrochemical signal. nih.gov Research has demonstrated the development of bienzymatic biosensors for the detection of a mixture of key aroma ester compounds. nih.gov

Another approach involves the use of materials like boronic acids, which can interact with specific functional groups on target molecules to generate a detectable signal. mdpi.com While not yet specifically applied to this compound, these platforms offer potential for future development. The use of nanomaterials in biosensor construction can further enhance sensitivity by increasing the surface area for enzyme immobilization and facilitating electron transfer. scirp.org

Table 2: Emerging Analytical Platforms for Ester Detection

| Platform | Principle | Potential for this compound Detection | Reference(s) |

| Electronic Nose (E-Nose) | An array of gas sensors provides a "fingerprint" of the volatile profile. | Rapid, non-destructive quality assessment based on overall aroma profile. | mdpi.comnih.gov |

| Bienzymatic Biosensors | Utilizes a cascade of enzymatic reactions (e.g., carboxyl esterase and alcohol oxidase) to produce a detectable signal. | Specific and sensitive detection of ester compounds. | nih.gov |

| Boronic Acid-Based Biosensors | Boronic acids interact with target molecules to produce an electrochemical or fluorescent signal. | Potential for developing selective sensors for specific esters. | mdpi.com |

| Cellulose-Based Biosensors | Immobilization of enzymes on cellulose (B213188) substrates for fluorogenic detection of esterase activity. | Offers a low-cost and versatile platform for ester detection. | acs.org |

The continued development of these novel analytical platforms holds significant promise for advancing the analysis of this compound and other important flavor and fragrance compounds. Future research will likely focus on improving the selectivity, sensitivity, and robustness of these systems, as well as their integration into portable and automated analytical devices for real-time applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.